Anti-DHBV Potency: 5-Bromo vs. 5-Chloro and 5-Iodo Analogues and Lamivudine
In a direct head-to-head comparison within the same study, 1-(2-hydroxyethoxy)methyl-5-bromouracil (compound 17) inhibited duck hepatitis B virus (DHBV) replication with an EC50 of 3.7-18.5 μM in primary duck hepatocytes. The 5-chloro analogue (18) was approximately 9-fold more potent (EC50 0.4-2.2 μM), while the 5-iodo analogue (19) was significantly less active (EC50 32 μM) [1]. The reference drug lamivudine (3-TC) exhibited an EC50 of 0.04-0.2 μM in the same assay system [1].
| Evidence Dimension | Antiviral potency against DHBV in vitro |
|---|---|
| Target Compound Data | EC50 = 3.7-18.5 μM |
| Comparator Or Baseline | 5-Chloro analogue (18): EC50 = 0.4-2.2 μM; 5-Iodo analogue (19): EC50 = 32 μM; Lamivudine (3-TC): EC50 = 0.04-0.2 μM |
| Quantified Difference | 5-Bromo is ~9-fold less potent than 5-chloro, but ~2-9-fold more potent than 5-iodo; ~90-fold less potent than lamivudine |
| Conditions | Primary duck hepatocytes chronically infected with DHBV; intracellular viral DNA measured by dot-blot hybridization after 3 days of compound exposure |
Why This Matters
This data defines the rank-order potency of the 5-bromo analogue among halogenated congeners, guiding selection when a specific potency window or halogen-dependent SAR profile is required.
- [1] Semaine, W., Johar, M., Tyrrell, D. L. J., Kumar, R., & Agrawal, B. (2006). Inhibition of hepatitis B virus (HBV) replication by pyrimidines bearing an acyclic moiety: effect on wild-type and mutant HBV. Journal of Medicinal Chemistry, 49(6), 2049-2054. View Source
